2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Overview
Description
2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The thiophene ring can be synthesized through a series of reactions involving the sulfonation of ethylthiophene. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of sulfonyl groups under controlled conditions. The final step involves the acylation of the piperidine ring with N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperidine derivatives.
Scientific Research Applications
2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-ethylthiophene and 2-methylthiophene share the thiophene ring structure.
Piperidine derivatives: Compounds such as piperidine and N-methylpiperidine have similar piperidine ring structures.
Sulfonyl compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups.
Uniqueness
2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S3/c1-3-11-4-5-14(22-11)24(20,21)16-8-6-12(7-9-16)23(18,19)10-13(17)15-2/h4-5,12H,3,6-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSQIKBEJNMZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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